molecular formula C12H21ClO3 B14440839 Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol CAS No. 79421-89-9

Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol

Cat. No.: B14440839
CAS No.: 79421-89-9
M. Wt: 248.74 g/mol
InChI Key: HFIWTJCVGDAENF-UHFFFAOYSA-N
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Description

Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is a chemical compound with the molecular formula C12H21ClO3 It is known for its unique structure, which includes a chloro-substituted octadiene backbone with an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol typically involves the chlorination of a precursor compound, such as 3,7-dimethylocta-1,6-dien-3-ol, followed by esterification with acetic acid. The reaction conditions often require the use of chlorinating agents like thionyl chloride or phosphorus trichloride, and the esterification process may involve catalysts such as sulfuric acid or p-toluenesulfonic acid .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps of chlorination and esterification but is optimized for large-scale production with considerations for cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alkanes or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol involves its interaction with various molecular targets. The chloro group can participate in electrophilic reactions, while the acetic acid moiety can undergo nucleophilic attacks. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol is unique due to the presence of the chloro group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies .

Properties

CAS No.

79421-89-9

Molecular Formula

C12H21ClO3

Molecular Weight

248.74 g/mol

IUPAC Name

acetic acid;6-chloro-3,7-dimethylocta-1,7-dien-3-ol

InChI

InChI=1S/C10H17ClO.C2H4O2/c1-5-10(4,12)7-6-9(11)8(2)3;1-2(3)4/h5,9,12H,1-2,6-7H2,3-4H3;1H3,(H,3,4)

InChI Key

HFIWTJCVGDAENF-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(CCC(C)(C=C)O)Cl.CC(=O)O

Origin of Product

United States

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